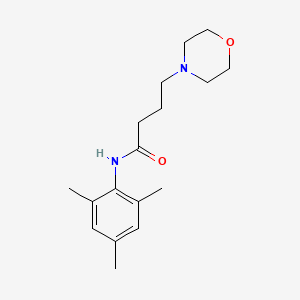amino]methyl}phenol](/img/structure/B5871976.png)
2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol, commonly known as BHT-DMAM, is a synthetic antioxidant compound that has been widely used in various industries. It is a derivative of butylated hydroxytoluene (BHT) and has been found to have superior antioxidant properties compared to BHT.
作用机制
2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM exerts its antioxidant effects by scavenging free radicals and preventing the formation of reactive oxygen species (ROS). It also inhibits the activity of enzymes involved in the production of ROS. 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has been shown to be effective in preventing lipid peroxidation by stabilizing the lipid radicals and preventing the propagation of the chain reaction.
Biochemical and Physiological Effects
2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
实验室实验的优点和局限性
2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. It is also relatively non-toxic and has low cytotoxicity. However, 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has some limitations in lab experiments. It has poor solubility in water, which can limit its use in aqueous systems. It also has limited bioavailability, which can affect its effectiveness in vivo.
未来方向
There are several future directions for the research on 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM. One area of interest is the development of novel formulations that can enhance its solubility and bioavailability. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM and its interactions with other antioxidants and enzymes involved in oxidative stress.
合成方法
The synthesis of 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM involves the reaction of 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol with N,N-diethyl-m-toluamide (DEET) to form 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DEET. This intermediate is then reacted with N,N-dimethylaminoethyl chloride (DMAEC) to form 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM. The reaction mechanism involves the substitution of the hydroxyl group of 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol with the amine group of DMAEC, resulting in the formation of a tertiary amine.
科学研究应用
2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has been extensively studied for its antioxidant properties. It has been found to be effective in preventing lipid peroxidation, which is a major cause of oxidative damage in cells. 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has also been shown to have anti-inflammatory and anti-cancer properties. It has been used in various research studies to investigate the role of oxidative stress in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
属性
IUPAC Name |
2,6-ditert-butyl-4-[[2-(diethylamino)ethyl-methylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N2O/c1-10-24(11-2)13-12-23(9)16-17-14-18(21(3,4)5)20(25)19(15-17)22(6,7)8/h14-15,25H,10-13,16H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPFUVZDQFUNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5871901.png)
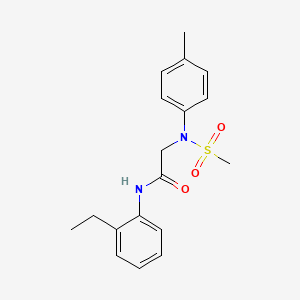
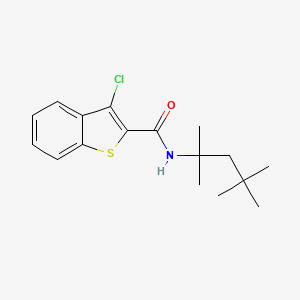
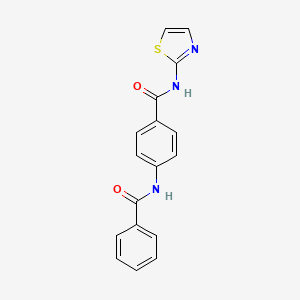
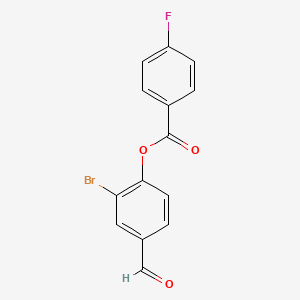
![5,6-dibromo-2-methylcyclohex-2-ene-1,4-dione 4-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5871934.png)
![4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5871948.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5871955.png)

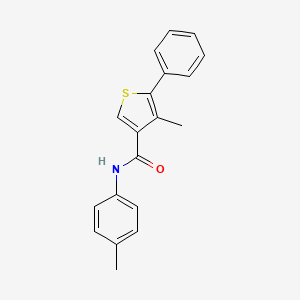
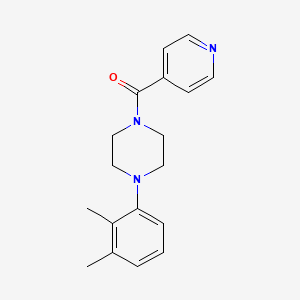
![4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5872002.png)
